Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is a member of the silacyclobutane family, which are organosilicon compounds characterized by a four-membered ring containing silicon. These compounds have garnered significant interest in synthetic chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutanes typically involves the formation of a silicon-carbon bond. One common method is the reaction of dichlorosilanes with alkenes in the presence of a catalyst. For example, the reaction of dichlorosilane with an alkene under platinum-catalyzed conditions can yield silacyclobutanes .
Industrial Production Methods
Industrial production of silacyclobutanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom in silacyclobutanes can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silacyclobutanes to silanes.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silacyclobutane derivatives .
Scientific Research Applications
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- involves the activation of the silicon-carbon bond. This activation can lead to ring-opening or ring-expansion reactions, which are key steps in the formation of various organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1-silacyclobutane: Similar in structure but lacks the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
1,1-Diphenyl-1-silacyclobutane: Contains phenyl groups instead of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
Uniqueness
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is unique due to the presence of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group, which imparts distinct reactivity and properties compared to other silacyclobutanes .
Properties
CAS No. |
173343-40-3 |
---|---|
Molecular Formula |
C10H20OSSi |
Molecular Weight |
216.42 g/mol |
IUPAC Name |
1-(1-tert-butylsulfanylethenoxy)-1-methylsiletane |
InChI |
InChI=1S/C10H20OSSi/c1-9(12-10(2,3)4)11-13(5)7-6-8-13/h1,6-8H2,2-5H3 |
InChI Key |
ZGKGCAGMNXVCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=C)O[Si]1(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.